kazinol U

Description

Origin and Occurrence of Kazinol U in Plant Species

This compound is not synthetically produced but is biosynthesized by specific plant species, primarily within the genus Broussonetia. The genus Broussonetia belongs to the Moraceae family, commonly known as the mulberry family. nih.gov The isolation and identification of this compound from these plants have been a subject of phytochemical investigations aiming to characterize the chemical profiles of traditional medicinal plants.

This compound was first identified and isolated from the extracts of Broussonetia kazinoki Sieb., a deciduous shrub or small tree. nih.govnih.govresearchgate.net The process of isolation typically involves extracting dried parts of the plant, such as the root bark, with a solvent like ethanol. mdpi.comspandidos-publications.com The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. Through these purification steps, this compound is obtained as a distinct chemical entity, allowing for its structural elucidation and further study. mdpi.com The root bark of B. kazinoki has been found to be a rich source of various prenylated polyphenols, including this compound. mdpi.comnih.gov

In addition to its primary source, B. kazinoki, this compound has also been identified as a chemical constituent of Broussonetia papyrifera, commonly known as the paper mulberry. nih.govmdpi.com Specifically, it is found in the root bark of this species. nih.govmdpi.com B. papyrifera is a well-known plant in traditional medicine and has been extensively studied for its diverse phytochemical content, which includes a variety of flavonoids, polyphenols, and alkaloids. nih.govijmps.org The presence of this compound in both B. kazinoki and B. papyrifera highlights a chemotaxonomic link between these closely related species within the Broussonetia genus.

The plants that produce this compound are native to East and Southeast Asia. Broussonetia kazinoki is primarily distributed throughout Japan, Korea, and China. nih.gov Broussonetia papyrifera has a broader native range that includes the Indian subcontinent, Indochina, Tibet, China, and Korea. wikipedia.org Due to its utility, particularly its bark fibers for papermaking, B. papyrifera has been widely introduced and has become naturalized in many other parts of the world, including the Pacific Islands, North America, and Southern Europe. tandfonline.comuchile.clcabidigitallibrary.org

Table 1: Plant Sources and Geographical Distribution of this compound

| Plant Species | Family | Primary Source Part | Native Geographical Distribution |

| Broussonetia kazinoki Sieb. | Moraceae | Root Bark | China, Japan, Korea nih.govwikipedia.org |

| Broussonetia papyrifera (L.) L'Hér. ex Vent. | Moraceae | Root Bark | Indian subcontinent, Indochina, Tibet, China, Korea wikipedia.orgtandfonline.com |

Classification of this compound as a Prenylated Flavan (B184786)

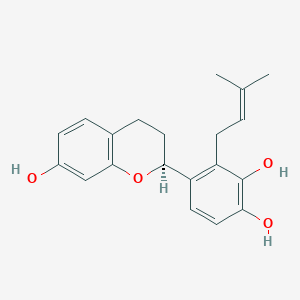

From a chemical standpoint, this compound is classified as a prenylated flavan. nih.govnih.govresearchgate.net This classification is based on its core molecular structure. The "flavan" backbone is a type of flavonoid characterized by a 3-phenylchromane skeleton. The term "prenylated" indicates the attachment of one or more prenyl groups—five-carbon isoprenoid units—to this basic flavan structure. nih.gov This prenylation is a significant structural feature, as the addition of these lipophilic side chains can modify the molecule's chemical properties and biological interactions compared to non-prenylated flavonoids.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3-(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAAGZZSATGDD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)O)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Structural Elucidation Methodologies of Kazinol U

Chromatographic Techniques for Isolation and Purification

Chromatography plays a crucial role in separating kazinol U from the complex mixture of compounds present in the raw plant extract. Various chromatographic methods are employed based on the properties of the target compound and the complexity of the extract.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Chiroptical Methods for Structural Characterization

Once isolated, the structure of this compound is determined and confirmed using a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the planar structure of this compound. researchgate.netscispace.comkhunp.com Both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are used to assign proton and carbon signals and determine the connectivity of atoms within the molecule. researchgate.net Analysis of chemical shifts, splitting patterns, and correlation signals provides detailed information about the functional groups and the carbon skeleton. nih.gov

While specific, comprehensive NMR data for this compound across all search results is not consistently provided in a single snippet, the technique's application in confirming its structure is highlighted. medchemexpress.comresearchgate.netchemfaces.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition and exact molecular weight of this compound. researchgate.netscispace.com By measuring the mass-to-charge ratio of the molecular ion with high accuracy, the molecular formula (C20H22O4) can be confirmed. nih.govmedchemexpress.com This technique provides a definitive mass value that helps validate the proposed structure derived from NMR data. researchgate.net

Based on the search results, the calculated monoisotopic mass for C20H22O4 is 326.15180918 Da. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

ECD spectroscopy is a powerful technique used to determine the absolute configuration (the 3D spatial arrangement of atoms) of chiral molecules like this compound. researchgate.netresearchgate.netnih.govmdpi.com By measuring the differential absorption of left and right circularly polarized light, an ECD spectrum is generated. nih.govrsc.org Comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers allows for the assignment of the absolute configuration. researchgate.netresearchgate.netnih.govmdpi.com Time-dependent density functional theory (TDDFT) calculations are commonly employed for this purpose. researchgate.netresearchgate.netnih.gov The (2R)-configuration at the stereogenic center in the chromene core is indicated in the IUPAC name of this compound. bidd.groupnih.gov

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Chiral Assignment

Time-Dependent Density Functional Theory (TD-DFT) calculations, particularly when combined with Electronic Circular Dichroism (ECD) spectroscopy, have become a powerful tool for determining the absolute configuration (chirality) of chiral molecules, including natural products such as this compound. researchgate.netnih.govfrontiersin.orgeurekaselect.comcore.ac.uk The principle behind this approach involves comparing the experimentally obtained ECD spectrum of a chiral compound with theoretically calculated ECD spectra for its possible stereoisomers. researchgate.neteurekaselect.com

The process typically begins with a conformational search to identify the low-energy conformers of the molecule. researchgate.netfrontiersin.org Geometry optimization of these stable conformers is then performed using Density Functional Theory (DFT) methods. researchgate.netnih.gov Subsequently, TD-DFT calculations are carried out on the optimized conformers to predict their ECD spectra. researchgate.netnih.goveurekaselect.comcore.ac.uk These calculations involve determining the excited states and rotational strengths of the molecule at various wavelengths. eurekaselect.com

The predicted ECD spectrum for a given absolute configuration is typically obtained by calculating a Boltzmann-weighted average of the spectra of its individual conformers, taking into account their relative energies. researchgate.net This calculated spectrum is then compared to the experimental ECD spectrum of the compound. A good match between the calculated and experimental spectra allows for the assignment of the absolute configuration. researchgate.neteurekaselect.com Factors such as the choice of functional and basis set in the DFT and TD-DFT calculations, as well as the inclusion of solvent effects using methods like the Polarizable Continuum Model (PCM), can influence the accuracy of the predicted spectra. researchgate.netnih.govcore.ac.uk

Biosynthetic Pathways of Kazinol U

General Flavonoid Biosynthesis Pathways Relevant to Kazinol U

The core structure of this compound, a flavanone (B1672756) derivative, is synthesized via the well-established flavonoid pathway. This pathway begins with the conversion of phenylalanine, an aromatic amino acid, into cinnamic acid and then into 4-coumaroyl-CoA. nih.govnih.govnih.govuni.lunih.govwikipedia.orgwikipedia.org This activated hydroxycinnamic acid derivative then serves as a key building block for flavonoid synthesis.

The phenylpropanoid pathway provides the initial precursors for flavonoid biosynthesis. L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.org Cinnamic acid is subsequently hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. nih.govuni.lumassbank.eu Finally, p-coumaric acid is converted to its coenzyme A ester, 4-coumaroyl-CoA, by 4-coumarate-CoA ligase (4CL). wikipedia.orgnih.gov 4-Coumaroyl-CoA is a pivotal intermediate, channeling metabolites from the phenylpropanoid pathway into flavonoid biosynthesis. wikipedia.orgnih.gov

Several key enzymes are involved in the conversion of phenylpropanoid precursors into the flavonoid backbone.

Phenylalanine ammonia-lyase (PAL): Catalyzes the first committed step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. wikipedia.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para position to yield p-coumaric acid. nih.govuni.lumassbank.eu

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by forming a thioester bond with coenzyme A, producing 4-coumaroyl-CoA. wikipedia.orgnih.gov

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, such as naringenin (B18129) chalcone. wikipedia.org Malonyl-CoA is derived from the carboxylation of acetyl-CoA.

Chalcone isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of chalcones, like naringenin chalcone, to form flavanones, such as naringenin. wikipedia.orgnih.govuni.lunih.govciteab.comfishersci.camq.edu.au this compound possesses a flavanone core structure, indicating the involvement of CHI in its biosynthesis.

Flavonol synthase (FLS): While FLS is primarily involved in the synthesis of flavonols from dihydroflavonols, its activity is part of the broader flavonoid pathway. The specific steps leading from a central flavanone intermediate (like naringenin or a related hydroxylated flavanone) to the specific flavanone structure found in this compound would involve additional hydroxylation and modification steps, likely catalyzed by various cytochrome P450 enzymes and other modifying enzymes.

Prenylation Mechanisms in this compound Biosynthesis

This compound is characterized by the presence of a prenyl group. bidd.groupnih.govnih.gov The incorporation of this isoprenoid unit into the flavonoid scaffold is a key step in its biosynthesis and is catalyzed by prenyltransferases. The prenyl diphosphate (B83284) precursors for this modification are supplied by either the mevalonate (B85504) (MVA) pathway or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway.

The MVA pathway is a well-known route for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in eukaryotes, archaea, and some bacteria. This pathway starts with acetyl-CoA and involves a series of enzymatic steps, including the action of HMG-CoA reductase as a key regulatory enzyme. nih.govnih.govmetabolomicsworkbench.orgguidetopharmacology.orgmcw.edu IPP and DMAPP are the activated five-carbon units that are the building blocks for all isoprenoids, including the prenyl groups found in prenylated flavonoids like this compound.

The DXP pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in most bacteria, algae, and plants. nih.goveswayer.comwikipedia.orguni.lumetabolomicsworkbench.org This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. The first committed enzyme is 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). eswayer.comwikipedia.org The DXP pathway operates in different cellular compartments compared to the MVA pathway in plants and provides a separate source of the prenyl diphosphates necessary for prenylation reactions. The specific origin of the prenyl group in this compound (MVA or DXP pathway) would depend on the organism producing it.

The prenylation step itself involves a prenyltransferase enzyme that catalyzes the alkylation of the flavonoid A- or B-ring (or occasionally the C-ring or a hydroxyl group) with a prenyl diphosphate (typically DMAPP). The regioselectivity of this prenylation is determined by the specific prenyltransferase involved. The structure of this compound indicates prenylation on the B-ring. bidd.groupnih.govnih.gov

Transcriptional Regulation of Biosynthesis

The biosynthesis of secondary metabolites, including flavonoids and prenylated flavonoids like this compound, is tightly regulated at the transcriptional level. The expression of genes encoding the enzymes involved in the phenylpropanoid, flavonoid, and prenyl diphosphate biosynthesis pathways, as well as the specific prenyltransferases, is controlled by a complex network of transcription factors.

Environmental factors, developmental cues, and signaling molecules can all influence the activity of these transcription factors, thereby modulating the flux through the pathways and the accumulation of specific compounds like this compound. Research into the transcriptional regulation of this compound biosynthesis would involve identifying the genes encoding the relevant enzymes and characterizing the transcription factors that bind to their promoter regions. This could involve techniques such as gene expression analysis (e.g., qPCR, RNA-Seq) and transcription factor binding assays (e.g., ChIP-Seq). Understanding this regulatory network is crucial for metabolic engineering efforts aimed at increasing this compound production.

Table 1: Key Enzymes and Pathways in this compound Biosynthesis

| Pathway | Key Enzymes | Function |

| Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | |

| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to 4-coumaroyl-CoA. | |

| Flavonoid Pathway | Chalcone synthase (CHS) | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcones. |

| Chalcone isomerase (CHI) | Isomerizes chalcones to flavanones. | |

| MVA Pathway | HMG-CoA reductase (and others) | Produces IPP and DMAPP from acetyl-CoA. |

| DXP Pathway | 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) | Produces DXP from pyruvate and glyceraldehyde-3-phosphate (leading to IPP/DMAPP). |

| Prenylation | Prenyltransferase(s) | Catalyzes the attachment of prenyl groups to the flavonoid scaffold. |

Table 2: Precursor Molecules in this compound Biosynthesis

| Precursor Name | Origin Pathway(s) | Role in Biosynthesis |

| Phenylalanine | Shikimate Pathway | Initial substrate for the phenylpropanoid pathway. |

| Malonyl-CoA | Acetyl-CoA Carboxylation | Provides acetate (B1210297) units for chalcone synthesis. |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated hydroxycinnamic acid unit for chalcone synthesis. wikipedia.orgnih.gov |

| IPP/DMAPP | MVA and/or DXP Pathways | Provide the prenyl unit for modification. nih.govnih.govmetabolomicsworkbench.orgguidetopharmacology.orgmcw.edunih.goveswayer.comwikipedia.orguni.lumetabolomicsworkbench.org |

| Naringenin Chalcone | Flavonoid Pathway (CHS) | Intermediate chalcone structure. wikipedia.orgnih.govnih.govcdutcm.edu.cn |

| Naringenin | Flavonoid Pathway (CHI) | Intermediate flavanone structure. wikipedia.orgnih.govuni.lunih.govciteab.comfishersci.camq.edu.au |

Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms directly involved in the conversion of a core flavanone to this compound, including the precise prenylation site and the enzymes catalyzing any additional hydroxylation or modification steps. Detailed studies, potentially involving gene silencing or overexpression experiments in producing organisms, could provide more specific data on the flux through these pathways and the rate-limiting steps in this compound biosynthesis.

Role of Transcription Factors (e.g., MYB) in Flavonoid Synthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, with transcription factors playing a pivotal role in controlling the expression of structural genes involved in the pathway. mdpi.commdpi.com Among the most important regulators are MYB transcription factors, particularly R2R3-MYB proteins. mdpi.commdpi.comnih.govresearchgate.net

MYB transcription factors can act as activators or repressors of flavonoid biosynthesis genes. mdpi.comnih.gov They often function as part of a multiprotein complex known as the MBW complex, which typically includes MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. mdpi.commdpi.com The MYB component is often responsible for the specificity of the complex and determines which downstream pathway genes are regulated. mdpi.commdpi.com

Research in Morus alba has identified a large number of MYB transcription factors, including many R2R3-MYB types. nih.govresearchgate.net Studies have shown that MYB genes in Morus are involved in regulating various processes, including secondary metabolism like flavonoid biosynthesis. japsonline.comnih.govresearchgate.netfrontiersin.org Transcriptome analysis in Broussonetia papyrifera, a related species also containing kazinols, has revealed candidate unigenes linked to flavonoid biosynthesis pathways and the expression of regulatory genes. mdpi.com

While the specific MYB factors directly regulating the synthesis of this compound have not been fully elucidated, it is well-established that MYB proteins control key enzymes in the upstream flavonoid pathway, such as CHS, CHI, F3H, and flavonol synthase (FLS). japsonline.commdpi.commdpi.com Given that this compound is a derivative of the core flavonoid pathway, its production is indirectly, and likely directly, influenced by the activity of these regulatory MYB proteins. The expression patterns of MYB genes can correlate with the accumulation of specific flavonoid compounds in different tissues and developmental stages of Morus plants. japsonline.comfrontiersin.org

Further research is needed to identify the specific MYB transcription factors in Morus species that regulate the expression of the prenyltransferases and other enzymes directly involved in the later, specific steps of this compound biosynthesis, including the prenylation and cyclization reactions that form the characteristic flavan (B184786) structure with its prenyl modification.

Table 1: Key Enzymes in Flavonoid Biosynthesis (General Pathway)

| Enzyme Name | Abbreviation | Catalyzed Reaction |

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. mdpi.comjapsonline.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. mdpi.comjapsonline.com |

| 4-Coumarate:CoA Ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. mdpi.comjapsonline.com |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA with malonyl-CoA to form chalcones. mdpi.comresearchgate.netmdpi.com |

| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones. mdpi.comresearchgate.netmdpi.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. japsonline.com |

| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols. japsonline.com |

| Prenyltransferase | PT | Catalyzes the addition of prenyl groups (e.g., DMAPP) to acceptor molecules. nih.govwur.nl |

Synthetic Methodologies for Kazinol U and Its Derivatives

Total Synthesis of Kazinol U

The total synthesis of this compound has been reported, with notable efforts directed towards developing efficient and stereoselective routes.

Enantioselective Synthesis Approaches

Enantioselective synthesis approaches have been successfully applied to the synthesis of natural flavans, including this compound. The first enantioselective synthesis of this compound has been described. tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org These methods aim to control the stereochemistry of the resulting molecule, which is crucial given that natural this compound possesses a specific absolute configuration. acs.org Through enantioselective synthesis, it was determined that natural this compound has the (S) configuration, contrary to some earlier assumptions. acs.org

Asymmetric Transfer Hydrogenation/Deoxygenation Cascade Strategies

A key strategy employed in the enantioselective synthesis of this compound involves a domino asymmetric transfer hydrogenation/deoxygenation cascade. tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org This cascade reaction facilitates a single-step conversion of a racemic flavanone (B1672756) precursor into the flavan (B184786) structure of this compound. tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org This approach has been reported to yield this compound in a highly enantioselective manner. tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org

Kinetic Resolution Techniques in Synthesis

Kinetic resolution techniques have been integrated into the synthetic strategies for this compound. Specifically, kinetic resolution is a component of the asymmetric transfer hydrogenation/deoxygenation cascade used for the enantioselective synthesis of this compound. tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org Kinetic resolution allows for the separation or preferential reaction of one enantiomer from a racemic mixture based on differences in reaction rates. Dynamic kinetic resolution, a related technique where the slower-reacting enantiomer is racemized in situ, can theoretically convert a racemic mixture entirely into a single enantiomer. princeton.edu While the synthesis of this compound specifically mentions kinetic resolution within the cascade tu-dresden.denih.govresearchgate.netfigshare.comacs.orgacs.org, dynamic kinetic resolution is a broader concept utilized in asymmetric synthesis to improve yields of desired enantiomers. princeton.edunih.govrsc.org

Generation of this compound Derivatives

While direct microbial transformation studies specifically on this compound were not found in the provided search results, research on related prenylated aromatic compounds from Broussonetia kazinoki, the plant from which this compound is isolated, demonstrates the potential for generating derivatives through microbial biotransformation. nih.govresearchgate.netcabidigitallibrary.orgmdpi.comnih.govsciprofiles.com Microbial transformation is recognized as a valuable tool for producing modified metabolites from natural products. nih.govmdpi.comnih.gov

Microbial Transformation for Metabolite Derivatization (e.g., glucosylation, hydroxylation)

Studies on the microbial transformation of other kazinols, such as kazinol C and kazinol F, using microorganisms like Mucor hiemalis, have shown the generation of various derivatives. nih.govresearchgate.netcabidigitallibrary.orgmdpi.comnih.govsciprofiles.com These transformations have resulted in glucosylated and hydroxylated metabolites. nih.govresearchgate.netcabidigitallibrary.orgmdpi.comnih.govsciprofiles.com Glucosylation involves the addition of a glucose unit, while hydroxylation introduces a hydroxyl group. These types of enzymatic reactions are common in microbial transformations and can alter the properties and potential activities of the parent compounds. nih.gov The successful derivatization of related kazinols via glucosylation and hydroxylation by microbial means suggests that similar enzymatic pathways could potentially be explored for the biotransformation of this compound to yield new derivatives. nih.govresearchgate.netcabidigitallibrary.orgmdpi.comnih.govsciprofiles.com

Mechanistic Investigations of Kazinol U Biological Activities in Cellular and in Vitro Models

Anti-Melanogenic Mechanisms of Kazinol U

Studies using mouse and human melanoma cells, as well as normal human melanocytes, have demonstrated the anti-melanogenic effects of this compound. nih.gov The mechanisms underlying these effects involve the regulation of key enzymes and transcription factors in the melanin (B1238610) synthesis pathway. nih.gov

Regulation of Tyrosinase Activity and Expression

Tyrosinase is a crucial enzyme in melanogenesis, catalyzing the rate-limiting steps in melanin biosynthesis. mdpi.comgenominfo.orgijper.org this compound has been shown to inhibit both the activity and expression of tyrosinase. nih.govresearchgate.netacs.org

Inhibition of Tyrosinase Enzyme

This compound dose-dependently inhibits intracellular tyrosinase activity in melanoma cells. nih.govmdpi.com This inhibition contributes to the reduction in melanin synthesis. nih.govacs.org

Reduction of Tyrosinase Gene Expression

Beyond inhibiting the enzyme itself, this compound also reduces the expression levels of the tyrosinase gene. nih.govmdpi.comresearchgate.net This effect has been observed in response to cAMP-inducing agents, which typically upregulate tyrosinase expression. nih.govresearchgate.net this compound has been shown to inhibit basal and IBMX-induced tyrosinase promoter activity in B16F10 cells. mdpi.com

Downregulation of Microphthalmia-Associated Transcription Factor (MITF)

Microphthalmia-associated transcription factor (MITF) is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase, Tyrp1, and Tyrp2. nih.govmdpi.comresearchgate.netmdpi.com this compound downregulates MITF expression. nih.govresearchgate.netsemanticscholar.orgmdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.com This suppression of MITF is a significant mechanism by which this compound inhibits the expression of its downstream target genes involved in melanogenesis. nih.govresearchgate.netresearchgate.net

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound induces the phosphorylation and activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com AMPK is known to be involved in various cellular processes, including metabolism and the regulation of gene expression. biomolther.orgwikipedia.org Research indicates that AMPK activation can lead to the inhibition of MITF. nih.govmdpi.comresearchgate.net this compound's ability to activate AMPK and potentially MAPK proteins, which are inhibitors of MITF, contributes to the downregulation of MITF and the subsequent reduction in melanogenesis. nih.govresearchgate.netmdpi.comacs.orgresearchgate.net

LKB1 Activation Upstream of AMPK

Research indicates that this compound induces the activation of AMP-activated protein kinase (AMPK) researchgate.netnih.govsigmaaldrich.com. AMPK is a crucial energy sensor involved in regulating various cellular processes. Studies have shown that this compound's activation of AMPK occurs through the upstream kinase, LKB1 researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com. LKB1 is a known tumor suppressor that phosphorylates and activates AMPK in response to energy depletion and other stresses. This suggests that this compound may exert some of its biological effects by modulating the LKB1-AMPK signaling axis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

This compound has been shown to induce the phosphorylation of MAPK proteins nih.govmdpi.comresearchgate.net. The MAPK signaling pathway is a complex network involved in regulating diverse cellular activities, including proliferation, differentiation, and apoptosis. In the context of its anti-melanogenic effects, this compound's induction of MAPK phosphorylation has been observed nih.govmdpi.comresearchgate.net. Specifically, this modulation of MAPK pathways, alongside AMPK activation, contributes to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis-related genes nih.govmdpi.com.

Suppression of MC1R/cAMP/PKA Signaling Pathway

Studies investigating the anti-melanogenic properties of this compound have revealed its ability to suppress the MC1R/cAMP/PKA signaling pathway nih.govresearchgate.netresearchgate.net. The binding of alpha-melanocyte stimulating hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R) activates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA) cnr.itfrontiersin.org. This pathway is critical for stimulating melanin synthesis by upregulating MITF and its downstream targets cnr.itfrontiersin.org. This compound reduces tyrosinase expression and activity in response to cAMP-inducing agents, indicating its inhibitory effect on this pathway nih.gov. By suppressing the MC1R/cAMP/PKA cascade, this compound contributes to the downregulation of MITF, thereby inhibiting melanogenesis nih.govnih.govresearchgate.netresearchgate.net.

Anti-Inflammatory and Cytoprotective Mechanisms of this compound

This compound exhibits anti-inflammatory and cytoprotective effects, particularly in the context of cytokine-induced cell damage nih.govnih.govmybiosource.com.

Inhibition of Cytokine-Induced Apoptotic Cell Death

This compound has demonstrated the ability to suppress apoptotic cell death induced by cytokines in cellular models, such as RINm5F cells and islets nih.govchemfaces.comkaist.ac.kr. Cytokines like interleukin-1β (IL-1β) and interferon-γ (IFN-γ) can induce damage and apoptosis in pancreatic β-cells, which is relevant to conditions like type 1 diabetes nih.govchemfaces.comkaist.ac.kr. This compound's protective effects include the suppression of nitric oxide (NO) and hydrogen peroxide production, which are mediators of cytokine-induced damage nih.govchemfaces.comkaist.ac.kr.

Modulation of NF-κB Signaling Pathway

A key mechanism underlying this compound's anti-inflammatory and cytoprotective actions is its inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway nih.govmybiosource.comchemfaces.comresearchgate.netmdpi.com. NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses by controlling the expression of numerous genes, including those encoding pro-inflammatory cytokines and mediators wikipedia.org. Activation of NF-κB typically involves the degradation of its inhibitor, IκBα, allowing NF-κB to translocate into the nucleus and bind to DNA wikipedia.org.

Inhibition of NF-κB Nuclear Translocation and DNA Binding

This compound has been shown to inhibit the nuclear translocation and DNA binding of NF-κB subunits nih.govchemfaces.comkaist.ac.krresearchgate.netmdpi.com. This inhibition correlates with its effects on upstream events in the NF-κB pathway, such as the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα nih.govchemfaces.comkaist.ac.kr. By preventing NF-κB from entering the nucleus and binding to its target DNA sequences, this compound effectively suppresses the transcription of NF-κB-dependent pro-inflammatory genes nih.govchemfaces.comkaist.ac.krmdpi.com. This disruption of NF-κB signaling contributes significantly to this compound's ability to protect cells from cytokine-induced damage and reduce inflammatory responses nih.govchemfaces.comkaist.ac.kr.

Suppression of IκB Kinase (IKK) Phosphorylation and IκBα Degradation

Investigations into the anti-inflammatory mechanisms of this compound have revealed its impact on the NF-κB signaling pathway. The activation of NF-κB typically involves the phosphorylation of IκB Kinase (IKK), which in turn phosphorylates the inhibitor protein IκBα. Phosphorylation of IκBα leads to its ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. This compound has been shown to inhibit the nuclear translocation and DNA binding of NF-κB subunits. chemfaces.com This inhibitory effect on NF-κB is correlated with the suppression of IκB kinase (IKK) phosphorylation and the subsequent degradation of IκBα. chemfaces.comchemfaces.commybiosource.comresearchgate.netnih.gov By preventing the degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thus blocking its downstream inflammatory signaling.

Suppression of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key mediator in inflammatory responses. This compound has demonstrated the ability to suppress the production of NO in activated cellular models, such as lipopolysaccharide (LPS)-activated macrophages researchgate.netnih.gov and cytokine-treated cells. chemfaces.comchemfaces.commybiosource.com This suppression of NO production is considered a contributing factor to its anti-inflammatory properties. Studies have reported the effectiveness of this compound and other related prenylated polyphenols from Broussonetia kazinoki in suppressing LPS-induced NO production in RAW 264.7 cells, with some compounds showing IC50 values below 6 µM. nih.gov

Attenuation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) play a significant role in cellular signaling and oxidative stress, which can contribute to inflammation and cellular damage. This compound has been reported to suppress the production of hydrogen peroxide, a type of ROS, in cytokine-treated RINm5F cells. chemfaces.comchemfaces.com Furthermore, it has been suggested that this compound can help maintain skin collagen content by neutralizing reactive oxygen species. mdpi.com This attenuation of ROS production indicates a potential antioxidant mechanism contributing to this compound's protective effects against oxidative damage.

Estrogenic Activity Mechanisms of this compound

This compound has been identified as an estrogenic constituent of Broussonetia kazinoki, exhibiting activity through mechanisms involving estrogen receptors. chemfaces.comchemfaces.commybiosource.comnih.govresearchgate.netresearchgate.netsemanticscholar.org

Estrogen Receptor Ligand-Binding Activity

Studies have shown that this compound possesses ligand-binding activity for estrogen receptors. chemfaces.comchemfaces.commybiosource.comnih.govresearchgate.net This indicates that this compound can interact directly with estrogen receptors, similar to endogenous estrogens, which is a fundamental step in initiating estrogenic signaling pathways.

Transcriptional Activity on Estrogen-Responsive Element-Luciferase Reporter Genes

Beyond receptor binding, this compound has demonstrated transcriptional activity on estrogen-responsive element (ERE)-luciferase reporter genes. chemfaces.comchemfaces.commybiosource.comnih.govresearchgate.net This means that upon binding to estrogen receptors, this compound can induce the transcription of genes regulated by EREs, as measured by the expression of a luciferase reporter gene linked to these elements. This transcriptional activity confirms that this compound can functionally activate estrogen receptor-mediated gene expression pathways. Additionally, this compound has been shown to control the cellular gene expression levels of estrogen-responsive genes. chemfaces.comnih.govresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 46871902 |

Data Table: Effects of this compound on Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Cellular Model / Context |

| IKK Phosphorylation | Suppression | Correlated with NF-κB inhibition |

| IκBα Degradation | Suppression | Correlated with NF-κB inhibition |

| Nitric Oxide (NO) Production | Suppression | LPS-activated macrophages, Cytokine-treated cells |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Reduction (protein and mRNA levels) | LPS-activated macrophages |

| Reactive Oxygen Species (ROS) Production (Hydrogen Peroxide) | Suppression | Cytokine-treated RINm5F cells |

Data Table: Estrogenic Activity of this compound

| Estrogenic Mechanism | Observed Activity in Vitro |

| Estrogen Receptor Ligand-Binding | Positive ligand-binding activity |

| Transcriptional Activity (ERE-Luciferase) | Positive transcriptional activity on ERE-luciferase reporter genes |

| Estrogen-Responsive Gene Expression | Control of cellular gene expression levels |

Regulation of Estrogen-Responsive Gene Expression

This compound, a prenylated flavan (B184786) isolated from Broussonetia kazinoki, has demonstrated estrogenic activity, influencing the expression of estrogen-responsive genes. Research indicates that this compound exhibits ligand-binding activity with the estrogen receptor and transcriptional activity on estrogen-responsive element-luciferase reporter genes. chemfaces.comnih.govchemfaces.comtargetmol.com Furthermore, studies have shown that this compound can control the cellular gene expression levels of estrogen-responsive genes. chemfaces.comnih.govchemfaces.com This suggests that this compound may function as a phytoestrogen, potentially offering beneficial effects, such as in the treatment of menopausal symptoms. chemfaces.comnih.gov The interaction with estrogen receptors and subsequent modulation of gene expression are key mechanisms underlying the observed estrogenic effects of this compound.

Antioxidant Mechanisms of this compound

This compound is characterized by its antioxidant properties, which are attributed to its chemical structure enabling the neutralization of reactive oxygen species and reduction of oxidative stress. biosynth.com Its mode of action involves scavenging free radicals and inhibiting the lipid peroxidation process, potentially protecting cells from oxidative damage. biosynth.com

Free Radical Scavenging Properties

This compound has been shown to exhibit free radical scavenging activity. biosynth.com This activity is a crucial aspect of its antioxidant mechanism, where it can directly interact with and neutralize unstable free radicals, preventing them from causing cellular damage. While specific data on the DPPH or ABTS scavenging activity of this compound was not extensively detailed in the search results, related studies on other compounds from Broussonetia kazinoki or structurally similar flavonoids highlight the importance of features like adjacent dihydroxy substituents in radical scavenging activity. doi.orgscirp.orgfrontiersin.orgmdpi.com The ability to scavenge radicals is a common method for evaluating the antioxidant potential of natural compounds. mdpi.comscielo.brtjpr.orgjaper.inmdpi.com

Inhibition of Lipid Peroxidation

In addition to free radical scavenging, this compound's antioxidant properties involve the inhibition of lipid peroxidation. biosynth.com Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, leading to the degradation of cell membranes and production of toxic by-products like malondialdehyde (MDA). niscpr.res.in By inhibiting this process, this compound can help preserve the integrity and function of cellular membranes. While the search results primarily discussed the inhibition of lipid peroxidation in the context of kazinol B, another compound from Broussonetia kazinoki, the general mechanism involves preventing the oxidative deterioration of lipids. niscpr.res.innih.govtandfonline.com Assays for lipid peroxidation often involve measuring the levels of these by-products, such as MDA. nih.gov

Pre Clinical Biological Potential and Therapeutic Implications of Kazinol U

Potential in Hyperpigmentation Disorders Research

Research indicates that Kazinol U may hold potential in addressing hyperpigmentation disorders due to its inhibitory effects on melanogenesis. nih.govmdpi.comnih.gov

Efficacy in Melanoma Cell Lines (mouse and human)

Studies have shown that this compound exhibits anti-melanogenic activity in both mouse and human melanoma cell lines. nih.govsigmaaldrich.commdpi.comnih.govresearchgate.net This effect is mediated through the inhibition of key enzymes involved in melanin (B1238610) synthesis. This compound has been observed to inhibit the expression and activity of tyrosinase, which is the rate-limiting enzyme in melanogenesis. nih.govnih.gov It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2. nih.govnih.gov Furthermore, this compound down-regulates microphthalmia-associated transcription factor (MITF), a master regulator of the tyrosinase gene family. nih.govnih.gov The compound has been shown to induce the phosphorylation of AMP kinase (AMPK) and MAPK proteins, which are known inhibitors of MITF. nih.govmdpi.comnih.gov

Table 1: Effects of this compound on Melanogenic Markers in Melanoma Cell Lines

| Marker | Effect of this compound | Mechanism |

| Tyrosinase | Inhibited expression and activity | Down-regulation of MITF |

| Tyrp1 | Reduced expression | Down-regulation of MITF |

| Tyrp2 | Reduced expression | Down-regulation of MITF |

| MITF | Down-regulated | Induction of AMPK and MAPK phosphorylation |

| AMPK | Phosphorylation induced | Upstream activation (e.g., LKB1) nih.govnih.gov |

| MAPK | Phosphorylation induced | Inhibition of MITF |

These findings suggest that this compound interferes with the core molecular machinery responsible for melanin production in melanoma cells. nih.govnih.gov

In Vivo Anti-Melanogenic Effects in Zebrafish Models

In addition to in vitro studies, this compound has demonstrated anti-melanogenic effects in vivo using zebrafish models. nih.govsigmaaldrich.commdpi.comnih.gov Zebrafish are a recently developed in vivo model used to study melanogenesis. nih.govnih.govkoreascience.kr this compound significantly suppressed melanogenesis in zebrafish in a dose-dependent manner. nih.gov This effect was observed in the whole body compartments of the zebrafish where melanin is generated. nih.gov Notably, this compound exhibited anti-melanogenic effects in zebrafish without causing developmental defects. mdpi.com

Table 2: In Vivo Anti-Melanogenic Effect of this compound in Zebrafish

| Model | Effect of this compound | Observation |

| Zebrafish | Suppressed melanogenesis | Dose-dependent reduction in melanin formation |

The results from zebrafish studies support the in vitro findings and highlight the potential of this compound as an agent for reducing melanogenesis in a living organism. nih.govnih.gov

Research into Pancreatic β-Cell Protection

This compound has also been investigated for its potential protective effects on pancreatic β-cells. sigmaaldrich.comchemfaces.comnih.gov Pancreatic β-cells are crucial for insulin (B600854) production, and their damage can lead to diabetes. nih.govnih.gov

Inhibition of Cytokine-Mediated Damage

Cytokines can play a significant role in mediating pancreatic β-cell damage, often through the induction of apoptotic cell death. nih.govnih.govchemfaces.com this compound has shown cytoprotective effects against cytokine-induced apoptotic cell death in RINm5F cells and islets. nih.govchemfaces.comnih.govchemfaces.com The cytotoxic effects induced by cytokines such as interleukin-1β (IL-1β) and interferon-γ (IFN-γ) were completely abolished when these cells or islets were pretreated with this compound. nih.govchemfaces.com This protective effect is associated with the suppression of the nuclear factor-κB (NF-κB) pathway, which is activated by oxidative stress due to reactive oxygen species generated during cytokine exposure. nih.govchemfaces.com this compound inhibited the nuclear translocation and DNA binding of NF-κB subunits. nih.govchemfaces.com This correlated with the inhibitory effects on IκB kinase (IKK) phosphorylation and IκBα degradation, key steps in NF-κB activation. nih.govchemfaces.com Additionally, this compound suppressed the production of nitric oxide (NO) and hydrogen peroxide, and reduced apoptotic cell death induced by cytokines in RINm5F cells. nih.govchemfaces.com The protective effects were further demonstrated by the maintenance of normal insulin secretion in cytokine-treated islets in response to glucose after pretreatment with this compound. nih.govchemfaces.com

Table 3: Effects of this compound on Cytokine-Mediated Pancreatic β-Cell Damage

| Effect | Observation | Mechanism Involved |

| Protection against cytokine-induced death | Cytotoxic effects of IL-1β and IFN-γ abolished by pre-treatment | Suppression of NF-κB pathway |

| Inhibition of NF-κB activation | Inhibited nuclear translocation and DNA binding of NF-κB subunits | Inhibition of IKK phosphorylation and IκBα degradation |

| Suppression of NO and H₂O₂ production | Reduced levels in cytokine-treated cells | Related to NF-κB pathway inhibition |

| Reduction of apoptotic cell death | Decreased apoptosis in cytokine-treated cells | Related to NF-κB pathway inhibition |

| Maintenance of insulin secretion | Normal glucose-stimulated insulin secretion in cytokine-treated islets | Protective effect on β-cells |

These findings suggest that this compound may have therapeutic value in protecting pancreatic β-cells from cytokine-induced damage. nih.govchemfaces.com

Antioxidant Applications in Oxidative Stress Models

This compound is characterized by its antioxidant properties. biosynth.com These properties are attributed to its chemical structure, which allows it to neutralize reactive oxygen species (ROS) and reduce oxidative stress. biosynth.com Oxidative stress is implicated in various degenerative diseases and aging processes. biosynth.commdpi.com this compound's mode of action involves scavenging free radicals and inhibiting the lipid peroxidation process. biosynth.com This activity can potentially protect cells from oxidative damage. biosynth.com In scientific research, this compound is primarily used for its antioxidant applications, providing a basis for studying cellular protection mechanisms in oxidative stress models. biosynth.com

Table 4: Antioxidant Activity of this compound

| Activity | Mechanism | Potential Implication |

| Antioxidant | Neutralizes reactive oxygen species | Protection against oxidative damage |

| Free radical scavenging | Scavenges free radicals | Reduction of cellular damage |

| Lipid peroxidation inhibition | Inhibits the process of lipid peroxidation | Protection of cell membranes |

Its bioactive properties make it a candidate for further investigation in pharmacological studies exploring therapeutic interventions against oxidative damage and related pathologies. biosynth.com

Maintenance of Skin Collagen Content through Collagenase Inhibition

Research suggests that this compound may contribute to the maintenance of skin collagen content. mdpi.com Collagen is a major structural protein in the extracellular space of the skin, and its degradation contributes to skin aging. researchgate.net While the direct inhibitory effect of this compound on collagenase activity is not as extensively documented as its other activities in the provided search results, a review mentions that an extract from Broussonetia papyrifera, from which this compound is derived, could maintain skin collagen content by neutralizing reactive oxygen species and preventing the activity of collagenase. mdpi.com this compound's antioxidant properties, as discussed in Section 7.3, could play a role in protecting collagen from oxidative degradation. biosynth.commdpi.com Further specific studies on this compound's direct effect on collagenase inhibition would be beneficial to fully understand this potential mechanism.

Table 5: Potential Mechanism for Maintaining Skin Collagen Content

| Proposed Mechanism | Role of this compound | Outcome |

| Collagenase Inhibition | Potential indirect effect via antioxidant activity | Maintenance of skin collagen content |

| Neutralization of ROS | Direct antioxidant activity | Protection of collagen from oxidative damage |

Q & A

Q. What molecular mechanisms underlie Kazinol U's inhibition of melanogenesis?

this compound suppresses melanogenesis by activating AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK), leading to downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TYR-1 and TYR-2). This mechanism was validated in B16F10 melanoma cells, normal melanocytes, and zebrafish models, where this compound reduced intracellular tyrosinase activity and promoter activity without causing developmental toxicity .

Q. How does this compound protect pancreatic β-cells from cytokine-induced damage?

this compound inhibits the NF-κB pathway in pancreatic β-cells, reducing cytokine-stimulated nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. This protective effect delays β-cell destruction in type 1 diabetes models. However, this compound requires higher concentrations (60 µM) compared to structurally similar compounds like Kazinol C (25 µM), likely due to differences in hydrophobic allyl groups affecting cell permeability .

Q. What pathways are implicated in this compound's estrogenic activity?

this compound exhibits estrogenic activity by binding to estrogen receptors and enhancing transcriptional activity of estrogen-responsive element-reporter genes. This property suggests potential therapeutic applications in menopausal symptom management, though detailed mechanistic studies in hormone-sensitive cancer models (e.g., MCF-7 cells) are needed to clarify its tissue-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across cell types?

Evidence shows this compound's potency varies depending on structural features and cell type. For example, it is less effective than Kazinol C in protecting pancreatic β-cells due to fewer dimethylallyl groups, which may reduce membrane permeability. To address such contradictions, researchers should:

- Perform comparative structure-activity relationship (SAR) studies using analogs with modified prenyl or allyl groups.

- Use fluorescent tagging to assess cellular uptake efficiency.

- Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .

Q. What experimental designs are optimal for studying this compound's dual roles in AMPK activation and estrogenic signaling?

- AMPK-Dependent Pathways: Use AMPK inhibitors (e.g., Compound C) or dominant-negative AMPK transfection to isolate AMPK-specific effects in melanogenesis or β-cell protection assays .

- Estrogenic Activity: Employ estrogen receptor (ER) knockout models or ER antagonists (e.g., tamoxifen) to distinguish ER-mediated effects from AMPK/MAPK pathways .

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and phosphoproteomics to map crosstalk between AMPK, MAPK, and ER signaling networks.

Q. What methodologies are critical for validating this compound's anti-melanogenic effects in translational research?

- In Vitro: Dose-response assays measuring tyrosinase activity, Western blotting for MITF/TYR proteins, and luciferase reporter assays for promoter activity .

- In Vivo: Zebrafish embryo models for toxicity screening and melanin quantification via microscopy or spectrophotometry .

- Clinical Relevance: Compare this compound's IC50 values with standard agents (e.g., arbutin) and assess synergy with existing therapies .

Q. How do researchers address this compound's stability and solubility in experimental settings?

- Solubility: Use dimethyl sulfoxide (DMSO) as a solvent, ensuring concentrations ≤0.1% to avoid cytotoxicity .

- Stability: Store lyophilized powder at -20°C and prepare fresh solutions for each experiment to prevent degradation.

- Bioavailability: Employ nanoparticle encapsulation or lipid-based delivery systems to enhance in vivo bioavailability for preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.